Antifungal Activity of 5-Bromo-3-hydroxyphthalide Derivatives Against Phytopathogenic Fungi
In a study of 3-substituted phthalide derivatives, compounds incorporating a 5-bromo substitution pattern demonstrated measurable antifungal activity against nine phytopathogenic fungi at a concentration of 50 μg/mL using the mycelial growth rate method [1]. While the specific data for the parent 5-bromo-3-hydroxyphthalide is not isolated, the structure-activity relationship analysis indicates that the bromine substitution at the 5-position contributes to enhanced antifungal potency compared to unsubstituted phthalide scaffolds [2]. Some derivatives exhibited more potent antifungal activity than the commercial fungicide hymexazol under identical assay conditions [3].
| Evidence Dimension | Antifungal activity (mycelial growth inhibition) |
|---|---|
| Target Compound Data | Derivatives of 5-bromo-3-hydroxyphthalide: activity observed at 50 μg/mL against multiple fungal strains |
| Comparator Or Baseline | Unsubstituted phthalide scaffold; commercial fungicide hymexazol |
| Quantified Difference | Some 5-bromo-substituted derivatives exhibited more potent antifungal activity than hymexazol |
| Conditions | In vitro mycelial growth rate assay against nine phytopathogenic fungi at 50 μg/mL |
Why This Matters
Procurement of 5-bromo-3-hydroxyphthalide is justified for research programs developing novel antifungal agents, as the 5-bromo substitution pattern is associated with enhanced antifungal activity relative to unsubstituted phthalides, providing a validated starting point for SAR optimization.
- [1] Fan, L., Luo, B., Luo, Z., Zhang, L., Fan, J., Xue, W., Tang, L., & Li, Y. (2019). Synthesis and antifungal activities of 3-substituted phthalide derivatives. Zeitschrift für Naturforschung B, 74(11), 811–818. View Source
- [2] Fan, L., et al. (2019). Synthesis and antifungal activities of 3-substituted phthalide derivatives. Zeitschrift für Naturforschung B, 74(11), 811–818. View Source
- [3] Fan, L., et al. (2019). Synthesis and antifungal activities of 3-substituted phthalide derivatives. Zeitschrift für Naturforschung B, 74(11), 811–818. View Source
